molecular formula C14H13Cl2NO2S B3287807 Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate CAS No. 848081-12-9

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate

Cat. No. B3287807
CAS RN: 848081-12-9
M. Wt: 330.2 g/mol
InChI Key: NOQBJQQLQJCGFP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins, thereby preventing the growth and proliferation of cancer cells and reducing the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate has significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate in lab experiments include its high purity, good yields, and ease of synthesis. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate. One of the most significant directions is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another direction is the investigation of the compound's potential application in other fields of scientific research, such as material science and environmental science.
Conclusion:
In conclusion, Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is a chemical compound that has shown promising results in various fields of scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.

Scientific Research Applications

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate has been extensively studied for its potential application in various fields of scientific research. One of the most significant applications of the compound is in medicinal chemistry, where it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 2-amino-5-[(2,4-dichlorophenyl)methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-2-19-14(18)11-7-10(20-13(11)17)5-8-3-4-9(15)6-12(8)16/h3-4,6-7H,2,5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQBJQQLQJCGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate

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